molecular formula C27H44O2 B1237134 (25R)-5alpha-Spirostan

(25R)-5alpha-Spirostan

Numéro de catalogue: B1237134
Poids moléculaire: 400.6 g/mol
Clé InChI: INLFWQCRAJUDCR-PDWAGFGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(25R)-5alpha-Spirostan is a core steroidal sapogenin structure of significant interest in scientific research. This spirostane derivative serves as a key reference standard and a critical precursor in the investigation of a wide range of biologically active compounds . Researchers value this compound for its role in the synthesis and study of novel steroid analogs with potential plant-growth-promoting activity, similar to brassinosteroids . Furthermore, related 5alpha-spirostan derivatives are naturally occurring in medicinal plants such as Tribulus terrestris and various Dioscorea (yam) species, making this compound a vital compound for the analysis, identification, and isolation of steroidal saponins from natural sources . The structural motif of the 5alpha-spirostan is also explored in pharmacological research for developing compounds with anabolic, adaptogenic, and metabolic-enhancing properties . This product is intended for research purposes only in laboratory settings. It is not intended for use in the diagnosis, treatment, mitigation, or cure of any disease in humans or animals.

Propriétés

Formule moléculaire

C27H44O2

Poids moléculaire

400.6 g/mol

Nom IUPAC

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

Clé InChI

INLFWQCRAJUDCR-PDWAGFGXSA-N

SMILES isomérique

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCCC6)C)C)C)OC1

SMILES canonique

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origine du produit

United States

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Steroidal Saponins and Bioactivity
Recent studies have identified (25R)-5alpha-Spirostan as a significant component of steroidal saponins derived from various plants, including Yucca species and Tribulus terrestris. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. For instance, the separation of (25R/S)-spirostanol saponin diastereomers has been shown to yield compounds with markedly different bioactivities, emphasizing the importance of stereochemistry in their pharmacological effects .

1.2 Non-Hormonal Anabolic Properties
Research indicates that this compound may serve as a non-hormonal anabolic agent. It has been reported to enhance physical performance, increase lean muscle mass, and improve overall health without the side effects associated with traditional anabolic steroids. Studies involving human subjects have demonstrated improvements in strength and endurance when administered in controlled doses .

Separation Techniques

2.1 Efficient Separation Methods
A significant challenge in utilizing this compound lies in the effective separation of its diastereomers. Recent advancements have led to the development of methods using C30 columns that allow for the successful isolation of (25R) and (25S) configurations. This separation is crucial for accurate bioactivity assessments and further pharmacological research .

Diastereomer Structure Bioactivity
(25R)-Yucca spirostanoside E 1New compound identified from YuccaAntioxidant activity
(25S)-Yucca spirostanoside E 1New compound identified from YuccaDifferent bioactivity profile
(25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranosideKnown compoundPotential anticancer properties

Biological Systems and Mechanisms

3.1 Mechanisms of Action
The mechanisms through which this compound exerts its effects are still being elucidated. It is suggested that it may act through pathways similar to ecdysteroids, enhancing protein synthesis without the typical androgenic effects associated with anabolic steroids. This unique mechanism presents opportunities for developing new therapeutic agents that can promote muscle growth and recovery while minimizing side effects .

3.2 Applications in Veterinary Medicine
In veterinary applications, this compound has shown promise in enhancing physical performance and health in animals such as dogs and horses. Reports indicate noticeable improvements in endurance and recovery times when administered to working animals, suggesting its potential as a supplement for athletic performance enhancement in veterinary medicine .

Case Studies

4.1 Clinical Trials on Humans
Clinical trials involving young adult volunteers have indicated that doses of this compound can lead to significant increases in strength and stamina during physical training sessions. Participants reported enhanced recovery times and reduced fatigue levels, supporting its application as an ergogenic aid .

4.2 Animal Studies
Studies conducted on various animal models have demonstrated that administration of this compound can lead to increased muscle mass and improved overall health metrics, including enhanced energy levels and reduced signs of aging .

Comparaison Avec Des Composés Similaires

Structural Differences

(25R)-5α-Spirostan is compared to structurally related spirostanol derivatives below:

Compound Name Core Structure Modifications C-25 Configuration Key Functional Groups Source
(25R)-5α-Spirostan Saturated A-ring (5α), 2α-OH, 3β-OH R - Yucca schidigera
(25S)-5α-Spirostan Saturated A-ring (5α), 2α-OH, 3β-OH S - Digitalis spp.
Gitogenin (25R)-5α-Spirostan-2α,3β-diol R 2α-OH, 3β-OH Yucca gloriosa
Neogitogenin (25S)-5α-Spirostan-2α,3β-diol S 2α-OH, 3β-OH Digitalis spp.
Diosgenin (25R)-Spirost-5-en-3β-ol R Δ⁵ unsaturation, 3β-OH Dioscorea villosa
Digitogenin (25R)-5α-Spirostan-2α,3β,15β-triol R 2α-OH, 3β-OH, 15β-OH Synthetic derivatives

Key Observations :

  • C-25 Stereochemistry : The 25R configuration in (25R)-5α-Spirostan induces distinct NMR shifts (e.g., C-23 and C-27 signals) compared to 25S isomers due to the equatorial vs. axial orientation of the C-27 methyl group .
  • Ring Saturation : Unlike diosgenin (Δ⁵ unsaturation), (25R)-5α-Spirostan’s saturated A-ring reduces reactivity but enhances stability .
  • Hydroxylation Patterns : Additional hydroxyl groups (e.g., 15β-OH in digitogenin) influence solubility and receptor binding .
Analytical Differentiation
  • NMR Spectroscopy: C-23 and C-27 Signals: In (25R)-5α-Spirostan, C-23 resonates at ~40 ppm (¹³C-NMR), while in 25S isomers, the axial C-27 methyl group causes a ~5.5 ppm upfield shift for C-23 . Glycosylation Effects: Glycosides of (25R)-5α-Spirostan (e.g., Yucca spirostanosides) show distinct HMBC correlations (e.g., H-1′ to C-3) compared to 25S analogs .
  • HPLC Separation :
    • A C30 column with CH₃CN-1% CH₃COOH mobile phase effectively resolves 25R/S diastereomers, with (25R) isomers eluting earlier than 25S in C12-unsubstituted saponins .
Bioactivity Comparison
2.3.1. Cytotoxic Activity Against SW620 Colon Cancer Cells
Compound IC₅₀ (μM) Configuration Structural Features Reference
(25R)-Schidigera-saponin D1 69.17 R C12-unsubstituted, 3 glycosyls
(25S)-Schidigera-saponin D1 12.02 S C12-unsubstituted, 3 glycosyls
(25R)-Yucca spirostanoside E3 29.81 R C12-carbonylated, 2 glycosyls
(25S)-Yucca spirostanoside E3 48.35 S C12-carbonylated, 2 glycosyls

Trends :

  • C12-Unsubstituted Saponins : 25S isomers exhibit stronger cytotoxicity (e.g., 25S-schidigera-saponin D1: IC₅₀ = 12.02 μM vs. 25R: 69.17 μM) .
  • C12-Carbonylated Saponins: 25R isomers are more active (e.g., 25R-Yucca spirostanoside E3: IC₅₀ = 29.81 μM vs. 25S: 48.35 μM) .
  • Glycosylation Impact : Increasing sugar units enhance activity; e.g., 25S-schidigera-saponin D1 (3 glycosyls) is 5.8x more potent than its 25R counterpart .
2.3.2. Anti-Cancer Activity in Diverse Cell Lines

(25R)-5α-Spirostan derivatives show selectivity for cancer cells:

  • Compound (25R)-5 (semi-synthetic derivative): IC₅₀ = 4.8 μM (5637 bladder cancer) vs.
  • Gitogenin Diacetate: Inhibits melanoma A-375 cells (70% inhibition at 20 μM) via apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-5alpha-Spirostan
Reactant of Route 2
(25R)-5alpha-Spirostan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.